5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide
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Overview
Description
5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide is an iodinated organic compound primarily used as a radiocontrast agent in medical imaging. Its structure includes multiple iodine atoms, which enhance its ability to absorb X-rays, making it useful for diagnostic imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide involves multiple steps, starting with the iodination of a phenyl-D-glucopyranoside derivative. The acetamido and N-methylcarboxamido groups are introduced through acylation and amidation reactions, respectively. The reaction conditions typically involve the use of iodine reagents, acetic anhydride, and methylamine under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodinated quinones.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated derivatives.
Substitution: Halogen exchange reactions can replace iodine atoms with other halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include iodinated quinones, deiodinated derivatives, and halogen-exchanged compounds .
Scientific Research Applications
5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and halogenation studies.
Biology: Employed in radiolabeling experiments to track biological processes.
Medicine: Widely used as a radiocontrast agent in X-ray and CT imaging to enhance the visibility of internal structures.
Industry: Utilized in the development of new diagnostic agents and imaging technologies.
Mechanism of Action
The compound exerts its effects by absorbing X-rays due to the presence of multiple iodine atoms. This absorption enhances the contrast of images in radiographic procedures. The molecular targets include various tissues and organs, where the compound accumulates and provides detailed imaging .
Comparison with Similar Compounds
Similar Compounds
- Iodixanol
- Iohexol
- Iopamidol
Comparison
Compared to other iodinated contrast agents, 5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide offers unique advantages such as higher iodine content and better solubility. These properties result in improved imaging quality and reduced side effects .
Properties
CAS No. |
58199-95-4 |
---|---|
Molecular Formula |
C16H19I3N2O8 |
Molecular Weight |
748.04 g/mol |
IUPAC Name |
3-acetamido-2,4,6-triiodo-N-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide |
InChI |
InChI=1S/C16H19I3N2O8/c1-4(23)21-10-7(17)6(15(27)20-2)8(18)14(9(10)19)29-16-13(26)12(25)11(24)5(3-22)28-16/h5,11-13,16,22,24-26H,3H2,1-2H3,(H,20,27)(H,21,23)/t5-,11-,12+,13-,16+/m1/s1 |
InChI Key |
NGOYURKHFAWGEJ-TVKQLUOBSA-N |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)I |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)OC2C(C(C(C(O2)CO)O)O)O)I |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)OC2C(C(C(C(O2)CO)O)O)O)I |
58199-95-4 | |
Synonyms |
2,4,5-triiodo-3-acetamido-5-N-methylcarboxamidophenyl- D-glucopyranoside |
Origin of Product |
United States |
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